molecular formula C24H21NO5 B3629253 phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate

phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate

Cat. No.: B3629253
M. Wt: 403.4 g/mol
InChI Key: FUNKNJGFOFOYEP-UHFFFAOYSA-N
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Description

Phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a phenyl group, a benzoyl group, and a propionylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate typically involves esterification reactions. One common method is the reaction of 4-(propionylamino)benzoic acid with phenyl 3-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: 4-(propionylamino)benzoic acid and phenyl 3-hydroxybenzoate.

    Reduction: Corresponding alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in various biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate is unique due to the presence of both the ester and amide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .

Properties

IUPAC Name

phenyl 3-[[4-(propanoylamino)benzoyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-2-22(26)25-20-13-11-18(12-14-20)23(27)29-16-17-7-6-8-19(15-17)24(28)30-21-9-4-3-5-10-21/h3-15H,2,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNKNJGFOFOYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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